Alclofenac Ethyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

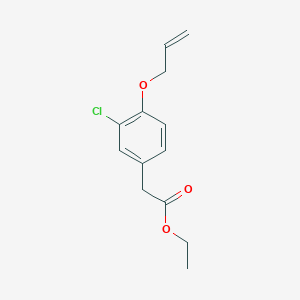

Alclofenac Ethyl Ester is a chemical compound with the molecular formula C13H15ClO3 It is an ester derivative of alclofenac, a non-steroidal anti-inflammatory drug

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alclofenac Ethyl Ester can be synthesized through the esterification of alclofenac with ethanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of alclofenac to its ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where alclofenac and ethanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to the desired temperature and maintained under reflux conditions for a specified period. The product is then purified through distillation or recrystallization to obtain the pure ester compound.

Analyse Chemischer Reaktionen

Types of Reactions

Alclofenac Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to alclofenac and ethanol in the presence of water and an acid or base catalyst.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid

Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters to alcohols.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Alclofenac and ethanol.

Reduction: Alclofenac alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Alclofenac Ethyl Ester has several scientific research applications, including:

Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Studies: The compound is studied for its potential anti-inflammatory and analgesic properties.

Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Industrial Applications: The ester is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Alclofenac Ethyl Ester involves the inhibition of prostaglandin H2 synthase, an enzyme responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting this enzyme, the compound reduces inflammation and pain. The molecular targets include cyclooxygenase enzymes, which are key players in the inflammatory pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alclofenac: The parent compound, known for its anti-inflammatory properties.

Aceclofenac: Another ester derivative with similar anti-inflammatory effects.

Diclofenac: A widely used non-steroidal anti-inflammatory drug with a similar mechanism of action.

Uniqueness

Alclofenac Ethyl Ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties, such as absorption and distribution. The ester group can also be modified to create derivatives with potentially improved therapeutic profiles.

Biologische Aktivität

Alclofenac Ethyl Ester is a derivative of the non-steroidal anti-inflammatory drug (NSAID) alclofenac, which has been studied for its biological activity, particularly in the context of inflammation and pain management. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its role as an anti-inflammatory agent. It operates by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain responses in the body. The compound's efficacy is closely linked to its conversion to diclofenac, a well-known NSAID.

The mechanism by which this compound exerts its biological effects involves several key processes:

- COX Inhibition : this compound inhibits both COX-1 and COX-2, leading to decreased production of inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxanes. This inhibition helps reduce inflammation and associated pain .

- Anti-inflammatory Cytokine Modulation : The compound also affects the production of pro-inflammatory cytokines, including interleukins (IL-1β, IL-6) and tumor necrosis factor (TNF), further contributing to its anti-inflammatory effects .

- Chondroprotective Effects : Research indicates that this compound may stimulate the synthesis of glycosaminoglycans in cartilage, providing protective effects against cartilage degradation in conditions such as osteoarthritis .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is absorbed irregularly from the gastrointestinal tract, with peak plasma concentrations reached within 1 to 4 hours after administration .

- Protein Binding : It has a high protein binding rate of 90-99%, which influences its distribution and efficacy .

- Half-life : The plasma half-life ranges from 1.5 to 5.5 hours, indicating a relatively short duration of action .

- Metabolism and Excretion : The primary metabolic products include alclofenac itself and alclofenac glucuronide, with excretion occurring mainly through urine .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

- Patient Satisfaction Study : A pan-European study involving over 23,000 patients reported that aceclofenac (a closely related compound) was considered highly effective for pain relief in inflammatory conditions. Approximately 84% of patients noted significant improvement in their condition with high satisfaction rates regarding treatment compliance .

- Cocrystal Formation Study : Research on ethyl diclofenac indicated that cocrystals formed between ethyl diclofenac and its parent drug showed enhanced anti-inflammatory activity compared to ethyl diclofenac alone. This suggests potential avenues for improving the efficacy of NSAIDs through structural modifications .

- Biomembrane Interaction Studies : Investigations into the interaction of this compound with biomembranes revealed that it could fluidize lipid bilayers, potentially enhancing drug delivery mechanisms in inflammatory tissues .

Summary Table of Key Properties

| Property | Value |

|---|---|

| COX Inhibition | COX-1 and COX-2 |

| Protein Binding | 90-99% |

| Half-life | 1.5 - 5.5 hours |

| Peak Plasma Concentration | 1 - 4 hours post-administration |

| Primary Metabolites | Alclofenac and alclofenac glucuronide |

Eigenschaften

IUPAC Name |

ethyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-7-17-12-6-5-10(8-11(12)14)9-13(15)16-4-2/h3,5-6,8H,1,4,7,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBVLAKLRSSSMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.